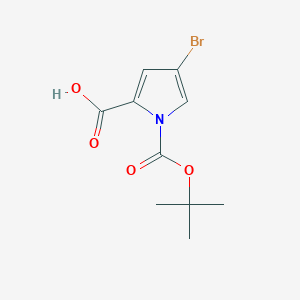
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound features an amino group at the 6th position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,3-dimethyl-2,3-dihydro-indole.
Protection of the Amino Group: The amino group is protected using a Boc protecting group. This is achieved by reacting the compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Amino Group: The amino group is introduced at the 6th position through a nitration-reduction sequence. Nitration is performed using nitric acid, followed by reduction with a suitable reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the indole ring or the Boc protecting group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Medicine: Investigated for its role in drug discovery and development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The Boc protecting group ensures stability and controlled release of the active amino group during biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-3,3-dimethyl-2,3-dihydro-indole: Lacks the Boc protecting group, making it more reactive.
N-Boc-3,3-dimethyl-2,3-dihydro-indole: Lacks the amino group at the 6th position, limiting its biological activity.
6-Amino-3,3-dimethylindolin-2-one: Contains a carbonyl group at the 2nd position, altering its reactivity and biological properties.
Uniqueness
6-Amino-N-Boc-3,3-dimethyl-2,3-dihydro-indole is unique due to the presence of both the amino group and the Boc protecting group, providing a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
1049677-39-5 |
|---|---|
Molekularformel |
C15H22N2O2 |
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
tert-butyl N-(3,3-dimethyl-1,2-dihydroindol-6-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-6-7-11-12(8-10)16-9-15(11,4)5/h6-8,16H,9H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
YQXRYVXRCHIFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


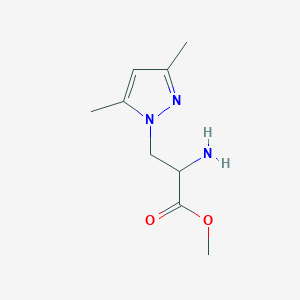

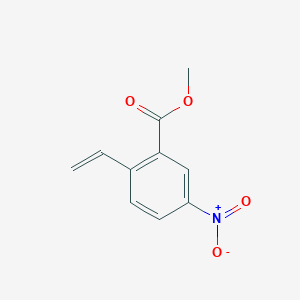


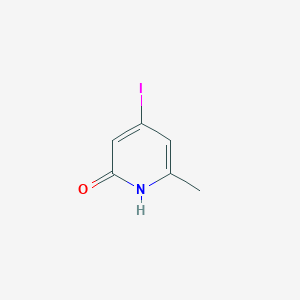
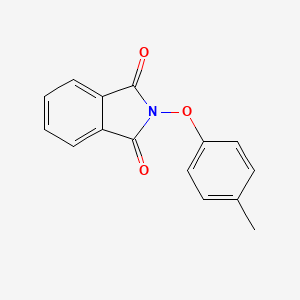

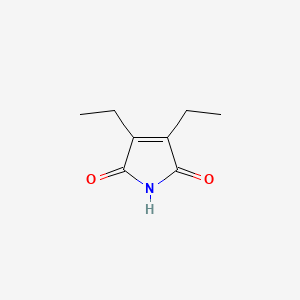
![Ethyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13016614.png)
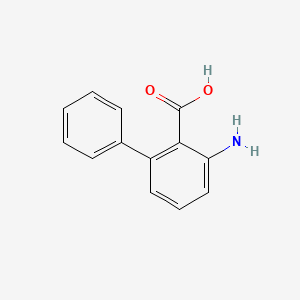
![(3S)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13016628.png)

